2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride
Description
2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C20H26ClNO2 and a molecular weight of 347.879 g/mol . This compound is characterized by the presence of a piperidine ring, a benzyloxy group, and a phenoxyethyl moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-[2-(4-phenylmethoxyphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.ClH/c1-2-6-17(7-3-1)16-23-20-11-9-19(10-12-20)22-15-13-18-8-4-5-14-21-18;/h1-3,6-7,9-12,18,21H,4-5,8,13-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTHQTZOJMTDIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(benzyloxy)phenol with 2-chloroethyl piperidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.
Scientific Research Applications
2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzyloxy and phenoxyethyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[4-(Methoxy)phenoxy]ethyl}piperidine hydrochloride
- 2-{2-[4-(Ethoxy)phenoxy]ethyl}piperidine hydrochloride
- 2-{2-[4-(Propoxy)phenoxy]ethyl}piperidine hydrochloride
Uniqueness
2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and ability to interact with hydrophobic regions of biomolecules, making it a valuable tool in various research applications.
Biological Activity
2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine ring substituted with benzyloxy and phenoxyethyl groups. These modifications enhance the compound's binding affinity to various biological targets, influencing its pharmacological properties.
This compound is known to interact with several enzymes and proteins, impacting their activity and function. Notably, it has been shown to interact with cytochrome P450 enzymes, which play critical roles in drug metabolism. The nature of these interactions can lead to either inhibition or activation of enzymatic activity, affecting the metabolic pathways of various substances in biological systems.
The mechanism of action involves the compound's interaction with specific molecular targets, including receptors and enzymes. The presence of the piperidine ring allows for modulation of receptor activity, while the benzyloxy and phenoxyethyl groups enhance binding affinity. This dual functionality contributes to its effects on cellular processes such as apoptosis in cancer cells and modulation of signaling pathways like MAPK/ERK, which are vital for cell proliferation and survival.
Cytotoxic Effects
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. It induces apoptosis through various mechanisms, including the activation of caspases and modulation of mitochondrial membrane potential. For instance, studies have demonstrated that this compound can significantly reduce cell viability in breast cancer cell lines, with IC50 values indicating potent anticancer activity .
Neuropharmacological Effects
The compound also shows potential neuropharmacological effects by interacting with neurotransmitter systems. It influences dopamine and serotonin pathways, which are critical in treating mood disorders such as depression and anxiety. Binding assays have revealed that it selectively interacts with certain neurotransmitter receptors, suggesting its utility as a therapeutic agent in neuropsychiatric conditions .
Case Studies
Several studies have investigated the biological activity of this compound:
- Cytotoxicity in Cancer Cells : A study demonstrated that treatment with this compound led to significant apoptosis in MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM.
- Neurotransmitter Modulation : Another study highlighted its role in modulating serotonin receptor activity, showing an increase in serotonin levels in treated neuronal cultures.
- Enzyme Interaction : Research involving enzyme assays confirmed that the compound acts as a reversible inhibitor for certain cytochrome P450 enzymes, impacting drug metabolism significantly .
Research Findings Summary Table
| Study Focus | Findings | IC50 Value |
|---|---|---|
| Cytotoxicity in Cancer Cells | Induces apoptosis in MCF-7 cells | ~15 µM |
| Neurotransmitter Modulation | Increases serotonin levels | N/A |
| Enzyme Interaction | Reversible inhibition of cytochrome P450 | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
